3-(Aminomethyl)oxetan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

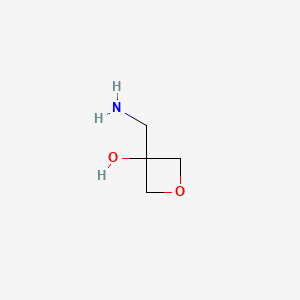

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(aminomethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXPRLZGWQAQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693531 | |

| Record name | 3-(Aminomethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305208-47-2 | |

| Record name | 3-(Aminomethyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Oxetane Chemistry in Contemporary Research

The study of oxetanes, four-membered cyclic ethers, dates back to the 19th century. beilstein-journals.org For a long time, they were considered more of an academic curiosity. However, the last two decades have witnessed a surge in their application, particularly in medicinal chemistry. nih.govacs.org This "oxetane rush" was significantly propelled by pioneering studies that identified the oxetane (B1205548) motif as a valuable bioisostere—a chemical substituent that can alter molecular properties in a beneficial way without changing the biological activity. nih.govacs.org

Oxetanes are now recognized for their ability to serve as polar and metabolically stable replacements for frequently used groups like gem-dimethyl and carbonyl functionalities. beilstein-journals.orgacs.org The introduction of an oxetane ring into a molecule can favorably influence key physicochemical properties relevant to drug design, including:

Solubility: The polar nature of the oxetane ring often leads to improved aqueous solubility. nih.govacs.org

Metabolic Stability: The strained ring can block sites of metabolism, increasing a drug candidate's lifespan in the body. nih.govacs.orgmdpi.com

Lipophilicity: Oxetanes can modulate a compound's lipophilicity (its ability to dissolve in fats), which is crucial for membrane permeability. acs.org

Three-Dimensionality: The non-planar structure of oxetanes adds three-dimensional character to otherwise flat molecules, which can lead to better target selectivity. nih.gov

The inherent ring strain of oxetanes, comparable to that of epoxides, makes them reactive intermediates for synthesizing more complex heterocyclic systems through reactions like ring-opening and ring-expansion. acs.orgresearchgate.netsioc-journal.cn This reactivity, combined with the development of more efficient synthetic methods, has solidified the position of oxetanes as versatile and important tools in modern organic synthesis. acs.orgresearchgate.net

Significance of 3 Aminomethyl Oxetan 3 Ol As a Research Target

3-(Aminomethyl)oxetan-3-ol (CAS Number: 1305208-47-2) is a specific, highly functionalized oxetane (B1205548) that has emerged as a significant building block in research. sigmaaldrich.comcymitquimica.com Its importance stems from the unique combination of structural features within a compact framework.

Key Structural Features:

Oxetane Ring: Provides the foundational benefits of the oxetane class, including polarity and three-dimensionality. nih.govmdpi.com

Primary Amine: The aminomethyl group (-CH₂NH₂) offers a reactive site for a wide array of chemical transformations, allowing for the straightforward incorporation of the oxetane motif into larger molecules.

Tertiary Alcohol: The hydroxyl group (-OH) provides another point for chemical modification and can participate in hydrogen bonding, which is critical for molecular recognition in biological systems.

The presence of both a nucleophilic amine and a hydroxyl group on the same quaternary carbon, which is part of the strained oxetane ring, makes this compound a bifunctional and versatile synthon. This structure is particularly attractive for creating libraries of diverse compounds for screening in drug discovery programs. Its synthesis has been approached through multi-step sequences, often starting from 3-oxetanone. google.com

Table 1: Physicochemical Properties of this compound A summary of key identifiers and predicted properties for the compound.

Data sourced from PubChem. uni.lu

Positioning Within Heterocyclic Chemistry and Medicinal Chemistry Landscapes

Within the broader field of heterocyclic chemistry , 3-(Aminomethyl)oxetan-3-ol is valued as a versatile intermediate. cymitquimica.com The strained oxetane (B1205548) ring can be strategically opened or expanded to generate larger, more complex heterocyclic structures, such as morpholines or other oxygen- and nitrogen-containing rings. acs.orgrsc.org The amine functionality allows for its use in a variety of coupling reactions to build diverse molecular scaffolds.

In the landscape of medicinal chemistry , the compound's significance is even more pronounced. nih.gov It serves as a "privileged building block," a term used to describe molecular fragments that are frequently found in biologically active compounds. The oxetane moiety itself is considered a nonclassical isostere of the carbonyl group, capable of acting as a hydrogen bond acceptor. mdpi.com This property is crucial for a molecule's ability to bind to biological targets like enzymes and receptors. mdpi.com

The incorporation of the this compound unit into potential drug candidates can be a strategic move to fine-tune properties and overcome common challenges in drug development, such as poor solubility or rapid metabolic breakdown. nih.govacs.org The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes, like the parent structure of this compound, being among the most stable. nih.govacs.org This stability is critical for ensuring that the molecule remains intact until it reaches its biological target. The development of synthetic routes to access such building blocks is therefore a key area of research, enabling their wider application in drug discovery campaigns. google.comresearchgate.net

Synthetic Routes to this compound and its Derivatives Explored

The synthesis of this compound and its derivatives is a focal point of research due to the oxetane ring's increasing importance in medicinal chemistry. The unique structural and physicochemical properties imparted by the oxetane motif, a four-membered oxygen-containing heterocycle, have made it a valuable component in the design of novel therapeutic agents. This article details established and innovative synthetic methodologies for preparing this compound and related compounds, highlighting strategic approaches to constructing and functionalizing the oxetane core.

Applications of 3 Aminomethyl Oxetan 3 Ol in Medicinal Chemistry

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov The 3-(aminomethyl)oxetan-3-ol motif and related oxetanes have proven to be effective bioisosteres for several common functional groups, offering solutions to prevalent issues such as metabolic instability and undesirable lipophilicity. doi.orgnih.govacs.org

The oxetane (B1205548) ring is increasingly recognized as a viable surrogate for the carbonyl group found in ketones, esters, and amides. doi.orgnih.govacs.orgescholarship.org While carbonyl groups are crucial for hydrogen bonding interactions, they can also be susceptible to metabolic breakdown. acs.org The oxetane moiety in structures like this compound can mimic the hydrogen bond accepting capability of a carbonyl oxygen due to the accessibility of its lone pairs. nih.govmdpi.com This substitution can enhance metabolic stability without compromising essential binding interactions. nih.govacs.org For instance, replacing a carbonyl with an oxetane can prevent enzymatic attack and α-deprotonation, which are common metabolic liabilities. acs.org The 3-aminooxetane substructure, in particular, has been used in peptidomimetics to replace amide bonds. nih.gov

The gem-dimethyl group is frequently incorporated into drug candidates to block metabolically susceptible positions. acs.org However, this often leads to an undesirable increase in lipophilicity. acs.org The 3,3-disubstituted oxetane, a core feature of molecules derived from this compound, serves as a polar equivalent to the gem-dimethyl group, possessing a similar spatial arrangement. doi.orgacs.org This bioisosteric switch has been shown to decrease lipophilicity, which can lead to improved metabolic profiles and aqueous solubility. acs.orggoogle.com

While not a direct application of this compound itself, the related oxetan-3-ol (B104164) structure has been investigated as a potential bioisostere for the carboxylic acid functional group. escholarship.orgescholarship.orgnih.gov Carboxylic acids are common in drug molecules but can lead to poor membrane permeability and rapid clearance. The oxetan-3-ol moiety offers an alternative that may modulate these properties favorably. escholarship.orgucc.ie

The morpholine (B109124) ring is a common motif used to enhance the aqueous solubility of drug candidates. acs.orgchimia.ch However, it can be prone to oxidative metabolism. acs.org Spirocyclic oxetanes have been proposed as isosteres for morpholine, offering a potentially more metabolically stable alternative while still improving solubility. chimia.ch For example, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane, which can be conceptually related to oxetane-based structures, has been shown to significantly improve metabolic stability and aqueous solubility in certain compounds. chimia.ch

Building on the concept of carbonyl replacement, 3-substituted oxetanes have been specifically proposed as replacements for carboxylic esters and amides. escholarship.orgnih.gov This strategy aims to improve metabolic stability while maintaining the key interactions necessary for biological activity. escholarship.org

Isosteres of Morpholine

Modulation of Physicochemical Properties in Drug Compounds

The incorporation of the this compound scaffold, or more broadly, the oxetane ring, can significantly influence the physicochemical properties of a drug molecule in a beneficial manner. doi.orgacs.orgnih.gov These small, polar, and three-dimensional motifs are powerful tools for optimizing a compound's profile. semanticscholar.org

Key physicochemical properties that can be modulated include:

Aqueous Solubility: The inherent polarity of the oxetane ring, stemming from the electronegative oxygen atom, often leads to an improvement in aqueous solubility. acs.orgescholarship.orggoogle.com This is a critical parameter for ensuring adequate bioavailability of orally administered drugs.

Metabolic Stability: Oxetanes have demonstrated enhanced stability against metabolic degradation compared to other functional groups like carbonyls and morpholines. doi.orgnih.govacs.org The strained ring is surprisingly robust under many physiological conditions. doi.org

Basicity of Proximal Amines: The electron-withdrawing nature of the oxetane ring can decrease the basicity (pKa) of nearby amino groups. acs.org This modulation can be crucial for optimizing a drug's interaction with its target and for improving its absorption and distribution properties.

The strategic incorporation of the this compound building block provides medicinal chemists with a versatile tool to address multiple challenges in drug discovery simultaneously. By acting as a bioisosteric replacement for problematic functionalities and by fine-tuning key physicochemical properties, this compound and its derivatives contribute to the development of safer and more effective medicines. doi.orgnih.govacs.orgsemanticscholar.org

Interactive Data Tables

Table 1: Bioisosteric Replacement Effects of Oxetanes

| Original Functional Group | Oxetane-based Replacement | Key Advantages |

| Carbonyl (in ketones, esters, amides) | 3-Substituted Oxetane | Enhanced metabolic stability, maintained H-bond acceptor capability. nih.govacs.org |

| Gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduced lipophilicity, improved metabolic profile, similar spatial volume. doi.orgacs.org |

| Morpholine | Spirocyclic Oxetane | Improved metabolic stability, enhanced aqueous solubility. chimia.ch |

| Carboxylic Acid | Oxetan-3-ol | Potential for improved pharmacokinetic properties. escholarship.orgescholarship.orgnih.gov |

Table 2: Physicochemical Property Modulation by Oxetane Incorporation

| Physicochemical Property | Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increase | Inherent polarity of the oxetane ring. acs.orgescholarship.orggoogle.com |

| Lipophilicity (logP/logD) | Decrease | Polar nature compared to hydrocarbon isosteres. acs.orggoogle.com |

| Metabolic Stability | Increase | Resistance to enzymatic degradation compared to carbonyls or morpholines. doi.orgnih.govacs.org |

| Basicity (pKa) of Proximal Amines | Decrease | Electron-withdrawing effect of the oxetane ring. acs.org |

Influence on Aqueous Solubility

A critical challenge in drug development is ensuring adequate aqueous solubility for effective absorption and distribution. The this compound moiety can substantially improve the solubility of a parent molecule. nih.gov This enhancement is attributed to the introduction of multiple polar functional groups—the hydroxyl group and the primary amine—which can act as hydrogen bond donors, and the ether oxygen of the oxetane ring, which serves as a hydrogen bond acceptor. mdpi.com

The replacement of less polar groups, such as a gem-dimethyl group, with an oxetane ring has been shown to increase aqueous solubility, in some cases by a factor of four to over 4000, depending on the molecular context. nih.gov This strategy allows for the introduction of polarity and an increase in "drug-like" properties, often without a significant penalty in molecular weight. acs.orgnih.gov The oxalate (B1200264) salt form of related amino-oxetanes is also noted to enhance aqueous solubility, facilitating formulation.

| Substitution Strategy | Observed Effect on Aqueous Solubility | Reference |

| gem-dimethyl group → Oxetane | Increase by a factor of 4 to >4000 | nih.gov |

| Incorporation of Amino-oxetane | General improvement in solubility | acs.org |

| Use of Oxalate Salt Form | Enhanced aqueous solubility |

Impact on Lipophilicity (LogD)

Lipophilicity, commonly expressed as the distribution coefficient (LogD) at a physiological pH, is a crucial parameter that influences a drug's permeability, metabolic stability, and potential for off-target effects. The this compound group provides a mechanism to decrease lipophilicity due to its inherent polarity. semanticscholar.org

| Molecular Change | Impact on Lipophilicity (LogD) | Rationale | Reference |

| gem-dimethyl → Oxetane | Reduction | Increased polarity | acs.org |

| Methylene (B1212753)/Cyclobutane → Oxetane | Significant Decrease | Increased polarity of the oxetane ring | nih.gov |

| Ketone → 3,3-diaryloxetane | Variable (Context-dependent) | Can increase or decrease LogD | nih.govchemrxiv.org |

Attenuation of Amine Basicity (pKa)

The basicity of an amine, represented by its pKa value, is a fundamental property that governs its ionization state and, consequently, its interactions with biological targets, solubility, and potential for toxicities like hERG channel inhibition. libretexts.org The this compound motif is known to lower the pKa of the adjacent primary amine. semanticscholar.org

This pKa attenuation is a result of the strong σ-electron-withdrawing inductive effect of the oxetane ring, which reduces the electron density on the nitrogen atom of the aminomethyl group. acs.org This effect makes the lone pair of electrons on the nitrogen less available to accept a proton, thus lowering its basicity. acs.org This modulation is a valuable tactic for medicinal chemists to fine-tune a molecule's properties, potentially reducing cardiotoxicity risks and improving its drug-like characteristics. semanticscholar.org

| Structural Feature | Effect on Proximal Amine | Underlying Mechanism | Reference |

| α-Oxetane Ring | Decreased pKa (Increased Acidity) | σ-electron-withdrawing inductive effect | acs.org |

| 3-Hydroxymethyl Group | Further pKa reduction | Inductive effect of the hydroxyl group |

Conformational Effects and Three-Dimensionality

Modern drug design increasingly emphasizes molecules with greater three-dimensionality (or sp³ character) to enhance target selectivity and improve physicochemical properties. nih.govresearchgate.net The this compound moiety, with its rigid and puckered four-membered ring, introduces a defined three-dimensional structure into a molecule. semanticscholar.org

| Feature | Description | Benefit in Medicinal Chemistry | Reference |

| Rigid Oxetane Ring | A puckered, four-membered heterocycle. | Imparts a defined 3D conformation. | nih.gov |

| Increased sp³ Character | Moves away from flat, planar structures. | Can improve drug selectivity and physicochemical properties. | nih.govresearchgate.net |

| Conformational Constraint | Limits the rotational freedom of attached groups. | Reduces entropic penalty upon binding to a target. | nih.gov |

Role in Enhancing Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates. The this compound group can be strategically incorporated to improve a molecule's metabolic profile. mdpi.comnih.gov

Blocking Metabolically Labile Sites

A common strategy to prevent rapid metabolism is to block metabolically vulnerable positions, such as methylene or gem-dimethyl groups, which are susceptible to oxidative attack by cytochrome P450 (CYP) enzymes. acs.org The oxetane ring serves as a robust bioisostere for these groups. nih.gov Its introduction can shield adjacent sites from metabolism and the ring itself is generally more stable to degradation compared to acyclic counterparts. nih.govacs.org Replacing a gem-dimethyl group with an oxetane has been shown in many cases to reduce the rate of metabolic degradation. nih.gov

Influence on Oxidative Metabolism (e.g., CYP3A4)

The incorporation of the this compound moiety can directly influence the rate of oxidative metabolism, often mediated by enzymes like CYP3A4. acs.org While the primary amine can be a site of metabolism, the structural and electronic changes induced by the oxetane ring can alter this susceptibility. Studies have shown that introducing an oxetane can lead to a significant improvement in metabolic stability against human liver microsomes. acs.org For example, in one series of N-substituted arylsulfonamides, replacing other cyclic ethers with an oxetane ring resulted in the greatest improvement in metabolic stability. acs.org This enhanced stability is often linked to the increased polarity and reduced lipophilicity of the oxetane-containing analogues, which can make them poorer substrates for metabolizing enzymes like CYP3A4. acs.orgnih.gov

| Compound Series | Modification | Effect on Metabolic Stability | Enzyme Implication | Reference |

| N-substituted arylsulfonamides | Carbocycle/THF → Oxetane | Greatest improvement in stability | General (HLM) | acs.org |

| General | gem-dimethyl → Oxetane | Reduction in metabolic degradation rate | General (CYP) | nih.gov |

| Alectinib Metabolite | Deethylation at morpholine ring | M4 is a major metabolite | CYP3A enzymes are principal contributors | science.gov |

Studies on in vitro and in vivo Clearance

The incorporation of the oxetane motif, central to the structure of this compound, has been studied for its effects on the metabolic stability and clearance of drug candidates. The strained four-membered ring can influence a molecule's interaction with metabolic enzymes, often leading to improved pharmacokinetic profiles.

Research has shown that replacing metabolically labile groups with an oxetane ring can significantly enhance stability. For instance, in studies comparing matched pairs of compounds, the oxetane-containing molecules frequently exhibit lower intrinsic clearance rates in human liver microsomes. acs.org This improvement is attributed to the chemical stability of the ether linkage within the strained ring and the steric hindrance it provides, protecting adjacent functional groups from enzymatic degradation.

One study on pyrazolo[1,5-a]pyrimidine (B1248293) (PZP) analogs as CSNK2A inhibitors investigated their metabolic stability. While initial tests in primary mouse liver microsomes (MLM) showed low metabolism for some analogs, subsequent incubation with primary mouse hepatocytes revealed rapid metabolism. nih.gov This suggested a non-P450 metabolic pathway was responsible for the high hepatic clearance observed in vivo. nih.gov Despite good stability in MLM, these compounds demonstrated moderate to high clearance in mice following intravenous (i.v.) or intraperitoneal (i.p.) dosing, with half-lives ranging from 1.2 to 1.8 hours. nih.gov

Table 1: Pharmacokinetic Profile of PZP Analogs in Mice Data extracted from a study on CSNK2A inhibitors, illustrating typical clearance data for complex heterocyclic compounds which may incorporate motifs like oxetane. nih.gov

| Compound | Dosing Route | Dose (mg/kg) | Clearance (mL/min/kg) | Half-life (t₁/₂) (h) |

| Analog 1 | i.v. | 1.0 | High | 1.2 |

| Analog 1 | i.p. | 10 | - | 1.2 |

| Analog 2 | i.v. | 1.0 | Moderate | 1.8 |

| Analog 2 | i.p. | 10 | - | 1.5 |

| Analog 3 | i.v. | 1.0 | Moderate | 1.5 |

| Analog 3 | i.p. | 10 | - | 1.3 |

Application as a "Compact Module" in Drug Design

The compound this compound is valued in medicinal chemistry as a "compact module" or building block. ethz.ch The oxetane moiety is characterized by its small size, polarity, and three-dimensional structure, which are highly desirable features in drug design. nih.gov The strained ring system exposes the lone pairs of the oxygen atom, making it a potent hydrogen bond acceptor, often more effective than other cyclic ethers or even some carbonyl groups. mdpi.com

This motif is frequently employed as a bioisosteric replacement for other common chemical groups. For example, the oxetane ring is considered a more polar equivalent of a gem-dimethyl group, occupying a similar molecular volume but reducing lipophilicity (cLogP), which can improve a compound's pharmacokinetic profile. acs.org It has also been successfully used as a nonclassical isostere for a carbonyl group, mimicking its hydrogen bonding capabilities while introducing a stable, sp³-hybridized center. mdpi.comresearchgate.net The incorporation of this compact, polar, and sp³-rich motif can lead to significant improvements in aqueous solubility, metabolic stability, and conformational rigidity of a parent molecule. acs.orgnih.gov

Expansion of Chemical Space

The use of building blocks like this compound is a key strategy for the expansion of accessible chemical space in drug discovery. researchgate.net Chemical space refers to the entire collection of all possible molecules, and exploring novel regions of this space is crucial for identifying new drug candidates with unique biological activities. ethz.ch

The introduction of the 3-substituted oxetane scaffold provides access to molecular architectures that are fundamentally different from those achievable with traditional aromatic and aliphatic rings. researchgate.net The rigid, three-dimensional nature of the oxetane ring introduces specific conformational constraints on the molecule, which can lead to highly selective interactions with biological targets. mdpi.com Synthetic methodologies developed for creating and functionalizing oxetanes allow chemists to generate novel motifs that were previously underrepresented in compound libraries. researchgate.netrsc.org By providing new vectors for substitution in a compact form, this compound enables the creation of compounds that occupy new, unexplored areas of chemical space. ethz.chresearchgate.net

Generation of Molecular Diversity

Molecular diversity is a cornerstone of modern drug discovery, and this compound is an exemplary tool for its generation. Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse small molecules from a common starting point. cam.ac.uk

The structure of this compound is well-suited for this approach. It possesses two key functional groups—a primary amine and a tertiary alcohol—attached to a rigid oxetane core. These functional groups can be subjected to a wide array of chemical transformations. The aminomethyl group can be acylated, alkylated, or used in reductive aminations, while the hydroxyl group can be etherified or used as a handle for further modifications. This allows for a "substrate-based approach" where a single core scaffold is elaborated into a large family of distinct compounds. cam.ac.uk This strategy enables the rapid generation of libraries of related but structurally diverse molecules, which can then be screened for biological activity against various targets, accelerating the hit identification process in drug discovery. ethz.chcam.ac.uk

Incorporation into Biologically Active Compounds

The unique properties of the this compound scaffold have led to its incorporation into a variety of molecules designed for biological activity. Its ability to act as a conformationally restricted, polar building block makes it an attractive component for modifying peptides and creating novel amino acid derivatives.

Oxetanyl Peptides and Peptidomimetics

In the field of peptide science, the stability and conformational control offered by the oxetane ring are highly advantageous. Peptides often suffer from poor metabolic stability due to enzymatic degradation of the amide backbone. nih.gov One strategy to overcome this is to create peptidomimetics, where parts of the peptide are replaced with non-natural structures.

The oxetane ring has been used as a replacement for the backbone amide carbonyl (C=O) group. researchgate.net This substitution creates a more stable ether linkage while maintaining the potential for hydrogen bonding, thus mimicking the function of the original amide bond. mdpi.com Research has demonstrated the synthesis of dipeptide building blocks containing an oxetane ring, which were then successfully integrated into larger peptide chains using standard solid-phase peptide synthesis (SPPS). researchgate.net This approach has been used to create modified versions of biologically active peptides like bradykinin (B550075) and enkephalins, aiming to enhance their stability and bioavailability. researchgate.net The this compound structure provides a versatile starting point for creating such conformationally defined peptide modifications.

Oxetane Amino Acid Derivatives

Beyond backbone modification, the this compound framework can be used to synthesize novel, non-coded amino acid derivatives. These oxetane amino acids serve as unique building blocks for creating peptides and other bioactive molecules with tailored properties. researchgate.net

Synthetic routes have been developed to produce various oxetane amino acid derivatives. researchgate.netrsc.org For example, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and then undergo aza-Michael addition reactions with various amines to create 3-substituted 3-(acetoxymethyl)oxetane compounds, which are precursors to novel amino acids. researchgate.net These derivatives introduce a rigid, polar, three-dimensional element into a peptide sequence, which can profoundly influence its conformation and interaction with its biological target. The incorporation of such unnatural amino acids is a proven strategy for improving peptide stability against proteolysis and for fine-tuning pharmacological activity. nih.gov

Integration into Enzyme Inhibitors

The unique structural and physicochemical properties of the this compound motif have led to its incorporation into a variety of enzyme inhibitors, a critical class of therapeutic agents. The oxetane ring, often considered a non-classical isostere of a carbonyl or a gem-dimethyl group, can enhance aqueous solubility, metabolic stability, and three-dimensionality of a molecule, all of which are desirable characteristics in drug design. mdpi.comnih.govacs.org

ALDH1A Inhibitors: The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly the ALDH1A subfamily, is crucial for various physiological processes, including retinoic acid signaling. nih.gov Overexpression of certain ALDH isozymes is linked to cancer progression and drug resistance, making them attractive targets for therapeutic intervention. nih.govmdpi.com While specific examples of this compound integrated into ALDH1A inhibitors are not prevalent in the reviewed literature, the development of selective inhibitors for ALDH1A isoforms is an active area of research. mdpi.comnih.gov For instance, the compound MCI-INI-3 has been identified as a potent and selective inhibitor of ALDH1A3. nih.gov The general strategy involves designing molecules that can selectively bind to the active site of a specific ALDH1A isoform. nih.govmedchemexpress.com Given the established role of oxetanes in improving drug-like properties, the incorporation of the this compound moiety could be a viable strategy to enhance the potency and selectivity of future ALDH1A inhibitors.

RSV L Protein Inhibitors: Respiratory Syncytial Virus (RSV) is a major cause of respiratory infections, and the viral L protein, an RNA-dependent RNA polymerase, is essential for viral replication. shionogi.comenanta.com Small molecule inhibitors targeting the L protein are a promising therapeutic approach. shionogi.commedchemexpress.com For example, S-337395 is an oral antiviral candidate that functions by inhibiting the L protein's polymerase activity. shionogi.com Another example is EDP-323, a first-in-class, non-nucleoside L-protein inhibitor. enanta.com Although the direct incorporation of this compound in these specific inhibitors is not detailed, the use of oxetane-containing fragments is a known strategy in the development of RSV inhibitors. For instance, in the discovery of Ziresovir, an RSV fusion protein inhibitor, 3-(aminomethyl)oxetan-3-amine (B8734408) was used in the synthesis of potent analogs. acs.org This highlights the utility of the oxetane scaffold in this therapeutic area.

Kinase Inhibitors: Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. mdpi.comresearchgate.net Consequently, kinase inhibitors are a major class of targeted therapies. The oxetane motif is an attractive structural element in the design of kinase inhibitors due to its ability to act as a hydrogen bond acceptor, similar to a carbonyl group, and to improve physicochemical properties. mdpi.comresearchgate.net Research has focused on synthesizing new oxetane derivatives to expand the chemical space for identifying novel kinase inhibitors. mdpi.comresearchgate.net For example, new oxetane derivatives have been synthesized and screened against a kinase panel, leading to the identification of new hits against CAMK1G and AAK1. mdpi.com In the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, oxetan-3-amine was utilized in the synthesis of potent and selective compounds like AZD0156. acs.org

Development of Analgesic Agents

The this compound scaffold has been explored for its potential in developing new analgesic agents. Morphine is a well-known opioid analgesic, but its use is associated with significant side effects. googleapis.com Research into novel pain management therapies is ongoing. In one instance, this compound was used as a starting material in the synthesis of a pharmaceutical composition intended for pain management. googleapis.com The rationale for using this specific building block often lies in its ability to introduce favorable pharmacokinetic properties and to allow for diverse structural modifications to optimize analgesic activity and reduce adverse effects.

Antagonists for Specific Receptors

MCHr1 Antagonists: The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor primarily located in the central nervous system that regulates feeding behavior and energy homeostasis. nih.govnih.gov Antagonists of MCHR1 are being investigated as potential treatments for obesity and other metabolic disorders. nih.govresearchgate.net The development of potent and selective MCHR1 antagonists often involves the exploration of various heterocyclic scaffolds. Research has shown that replacing certain structural motifs with bicyclic cores can lead to high binding affinity for MCHR1. nih.gov While direct incorporation of this compound into MCHR1 antagonists is not explicitly detailed in the provided search results, the broader class of 3-(aminomethyl)quinoline derivatives has demonstrated high efficacy. nih.gov For example, the 8-methylquinoline (B175542) derivative 5v showed a high binding affinity (IC₅₀ = 0.54 nM) and potent in vitro antagonistic activity (IC₅₀ = 2.8 nM) for MCHR1. nih.gov The structural features of the oxetane ring could be beneficial in designing future MCHR1 antagonists with improved properties.

AT1 Inhibitors: Angiotensin II receptor type 1 (AT1) inhibitors are a class of drugs used to treat hypertension. Research in this area has explored the use of bioisosteres to improve upon existing therapies. For instance, a tetrazolone-containing compound demonstrated greater potency as an AT1 inhibitor compared to the marketed drug telmisartan. ucc.ie The use of oxetan-3-ol and its derivatives as bioisosteres for carboxylic acid functional groups has also been investigated, showing favorable permeability. ucc.ie This suggests that incorporating the this compound moiety could be a strategic approach in the design of novel AT1 inhibitors.

Analogs of Existing Drugs and Natural Products

The strategy of creating analogs of established drugs or natural products by incorporating novel structural motifs is a common practice in medicinal chemistry to improve efficacy, safety, and pharmacokinetic profiles. The this compound scaffold and related oxetanes have been utilized for this purpose.

Thalidomide (B1683933) and Lenalidomide (B1683929) Analogs: Thalidomide and its analog lenalidomide are immunomodulatory drugs used in the treatment of various cancers, including multiple myeloma. google.comgoogle.com However, thalidomide is known for its teratogenic effects, and both drugs can have other side effects. A key issue with thalidomide is its in vivo racemization. chimia.ch To address this, researchers have synthesized oxetane analogs of thalidomide and lenalidomide by replacing a carbonyl group of the imide with a 3,3-disubstituted oxetane. chimia.chnih.gov This modification was intended to prevent racemization and potentially alter the metabolic pathway. chimia.chethz.ch

The resulting oxetane analogs exhibited some improved properties compared to the parent drugs. For instance, the oxetane analog of thalidomide showed increased human plasma stability. chimia.chnih.gov While thalidomide was classified as 'unstable' in a human plasma stability assay, its oxetane counterpart was found to be 'stable'. chimia.ch The analogs also showed a decrease in lipophilicity and an increase in aqueous solubility. acs.orgchimia.ch These findings highlight the potential of using the oxetane scaffold to create safer and more effective analogs of existing drugs. chimia.chnih.gov

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. openaccessjournals.commolport.com These fragments then serve as starting points for building larger, more potent drug candidates. openaccessjournals.com The oxetane motif is well-suited for FBDD due to its small size, high polarity, and three-dimensional character. nih.govresearchgate.net

The this compound scaffold and other 3-substituted oxetanes are particularly interesting for FBDD because they are achiral, meaning their incorporation into a molecule does not create a new stereocenter, simplifying synthesis and analysis. researchgate.net The use of oxetane-containing fragments allows for the exploration of new chemical space and can be used to block metabolically vulnerable sites in a molecule without significantly increasing its lipophilicity. nih.govresearchgate.net The structural similarity of the oxetane group to a carbonyl group also makes it a potential bioisostere, which can be advantageous for improving drug properties. nih.gov Various oxetane building blocks, including oxetan-3-one and 3-amino-oxetane, are commonly used in FBDD campaigns. nih.gov

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. For oxetane-containing compounds, these studies help in understanding how the unique geometry of the oxetane (B1205548) ring influences interactions within a binding pocket.

In the context of drug discovery, molecular docking has been employed to guide the optimization of oxetane-containing lead compounds. For instance, in the development of AXL kinase inhibitors, docking studies of an initial fragment hit informed the synthesis of an oxetane-containing compound, which resulted in a significant increase in potency. nih.gov Similarly, in the design of anti-RSV agents, molecular docking suggested that the oxetane moiety in a lead compound helped to constrain the conformation of an adjacent ethylamine (B1201723) group, even without directly interacting with the target protein. nih.gov

These computational approaches are also vital in understanding the role of the oxetane ring in established drugs. For the well-known anticancer agent paclitaxel (B517696) (Taxol), computational studies have proposed that the oxetane ring functions either as a conformational lock to rigidify the structure or as a hydrogen-bond acceptor. acs.org

Conformational Analysis of Oxetane-Containing Molecules

Conformational analysis of oxetane-containing molecules is critical for understanding their biological activity. For example, studies on oxetane-constrained β-amino acid oligomers using NMR spectroscopy and molecular mechanics have revealed the adoption of well-defined helical secondary structures in solution. researchgate.net These structures are stabilized by internal hydrogen bonds, demonstrating how the rigid oxetane backbone can pre-organize a molecule into a specific bioactive conformation. researchgate.net Computational studies have also been used to assess the conformation of 2-sulfonyl-oxetane fragments, providing insights into their potential binding modes in fragment-based drug discovery. rsc.org

Key Conformational Parameters of Unsubstituted Oxetane:

| Parameter | Value | Reference |

|---|---|---|

| Puckering Angle (at 140 K) | 8.7° | beilstein-journals.org |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for optimizing lead structures.

While specific QSAR/QSPR studies focusing solely on 3-(Aminomethyl)oxetan-3-ol are not extensively documented, the principles have been applied to broader classes of oxetane-containing compounds. For example, 3D-QSAR studies have been conducted on pyrimidine (B1678525) derivatives that are ALK inhibitors, where the influence of different substituents, including oxetane groups, on biological activity was evaluated. thieme-connect.com Such studies help in understanding the key structural features required for potency and can guide the design of more effective inhibitors. thieme-connect.com The application of QSAR has also been noted in evaluating the biological activities of various naturally occurring compounds containing oxetane rings, which have shown a range of effects including antibacterial, antifungal, and antitumor activities. researchgate.net

Exploration of Structure-Stability Relationships

The stability of the oxetane ring is a critical consideration in drug design. While the ring is strained, it is generally stable under physiological conditions. However, its stability can be influenced by the substitution pattern. acs.org

Computational and experimental studies have explored these structure-stability relationships. For instance, it has been shown that 3,3-disubstituted oxetanes exhibit enhanced stability. acs.org The metabolic stability of oxetane-containing compounds is a key advantage, as the oxetane motif can block metabolically vulnerable sites without the increase in lipophilicity associated with groups like gem-dimethyl. acs.org Studies on the oxidative metabolism of oxetane derivatives have shown that stability is linked to factors like substitution patterns and intrinsic lipophilicity. acs.org For example, 3-monosubstituted oxetanes have been found to be more stable to human liver microsomes than their 2-monosubstituted counterparts. acs.org The pH stability of motifs like mono-substituted aryl sulfonyl oxetanes has also been assessed, indicating good stability across a range of pH values. rsc.org

Computational Approaches to Bioisosteric Mimicry

The oxetane ring is widely recognized as a versatile bioisostere, capable of replacing other common functional groups in drug molecules to improve their properties. beilstein-journals.orgacs.org Computational methods are instrumental in identifying and validating these bioisosteric relationships.

The oxetane unit is frequently used as a bioisosteric replacement for gem-dimethyl and carbonyl groups. beilstein-journals.orgacs.org This substitution can lead to improved physicochemical properties such as solubility and metabolic stability. acs.org For example, replacing a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated increase in lipophilicity. acs.org

Computational studies support the rationale behind this mimicry. The oxetane ring occupies a similar volume to a gem-dimethyl group and has comparable hydrogen bonding properties to a carbonyl group. nih.gov More recent research has explored aryl oxetane amines as potential bioisosteres for benzamides, a common pharmacophore. nih.gov Kinetic and computational studies have supported the synthetic routes to these bioisosteres, often proceeding through an oxetane carbocation intermediate. nih.gov The oxetan-3-ol (B104164) moiety itself has been investigated as a potential surrogate for the carboxylic acid functional group, a strategy that can be particularly useful in designing drugs that need to cross the blood-brain barrier. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of 3,3-disubstituted oxetanes, such as 3-(aminomethyl)oxetan-3-ol, has seen significant advancements. doi.org Traditional methods often rely on the cyclization of 1,3-diols. doi.orgmdpi.com However, the synthesis of more complex derivatives necessitates the development of more sophisticated and efficient synthetic strategies.

Future research will likely focus on late-stage functionalization, a technique that introduces chemical modifications at the final steps of a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common intermediate. For instance, the development of catalytic methods for the selective C-H activation of the oxetane (B1205548) ring or the aminomethyl side chain would enable the direct introduction of various functional groups, bypassing the need for lengthy de novo syntheses.

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer improved control over reaction parameters such as temperature and mixing, leading to higher yields, better reproducibility, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The application of flow chemistry to the synthesis of this compound derivatives could streamline their production and facilitate their use in large-scale applications.

Furthermore, the exploration of novel ring-forming reactions beyond the classical Williamson etherification is an active area of research. acs.org This could involve transition-metal-catalyzed cyclizations or domino reactions that construct the oxetane ring and introduce desired substituents in a single step. beilstein-journals.org For example, a recently developed method for the synthesis of 3-alkyl-3-(hetero)aryloxetanes via an iron-catalyzed cross-coupling of olefins with (hetero)aryl halides could be adapted for the synthesis of complex derivatives of this compound. beilstein-journals.org

A summary of synthetic strategies for related oxetane derivatives is presented below:

| Starting Material | Key Reaction | Product | Reference |

| Oxetan-3-one | Horner-Wadsworth-Emmons reaction followed by aza-Michael addition | 3-substituted 3-(acetoxymethyl)oxetane compounds | nih.gov |

| Epoxy chloropropane | Ring-opening, esterification, electrophilic reaction, ring-closure | Oxetan-3-ol (B104164) | atlantis-press.comatlantis-press.com |

| [3-(Bromomethyl)oxetan-3-yl]methanol | Oxidation, Curtius rearrangement, amination | N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates | google.com |

| 3-Oxacyclobutanone | Reaction with nitromethane, reduction | 3-Aminomethyl oxetane | google.com |

Exploration of New Biological Targets for this compound Scaffolds

The incorporation of the oxetane motif into drug candidates has been shown to improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity. researchgate.netnih.gov The this compound scaffold, with its ability to present substituents in a well-defined three-dimensional arrangement, is an attractive starting point for the design of new therapeutic agents.

Future research will undoubtedly focus on exploring the interaction of this compound derivatives with a wider range of biological targets. The primary amine can serve as a handle for the introduction of various pharmacophores, while the tertiary alcohol can act as a hydrogen bond donor or be further functionalized. The oxetane ring itself can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially leading to improved binding affinity and selectivity. beilstein-journals.org

Kinases, a class of enzymes that play a crucial role in cell signaling, are a particularly promising target class. The design of kinase inhibitors often involves the exploration of novel chemical space to achieve selectivity and overcome resistance. mdpi.comresearchgate.net The rigid, three-dimensional nature of the this compound scaffold could be exploited to design inhibitors that bind to specific conformations of the kinase active site.

Other potential biological targets include G-protein coupled receptors (GPCRs), ion channels, and proteases. The unique structural features of this compound derivatives may allow for novel binding modes and improved pharmacological profiles compared to existing modulators of these targets.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the therapeutic potential of the this compound scaffold, it is essential to synthesize and screen large libraries of derivatives. High-throughput experimentation (HTE) techniques are crucial for accelerating this process. rsc.org

Future advancements in this area will likely involve the development of robust and automated synthetic platforms capable of generating hundreds or even thousands of compounds in a parallel fashion. This will require the optimization of reaction conditions to ensure high yields and purities across a diverse range of substrates. The use of solid-phase synthesis, where molecules are attached to a polymer support, could facilitate the purification of the final products.

In parallel with high-throughput synthesis, the development of high-throughput screening (HTS) assays is critical for identifying active compounds. pharmablock.com These assays should be designed to be sensitive, reliable, and amenable to automation. The use of miniaturized assay formats, such as those performed in 384-well or 1536-well plates, can significantly reduce the consumption of reagents and compounds.

The integration of HTE and HTS will create a powerful feedback loop, where the results from the screening of one library can inform the design of the next, leading to a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mednexus.orgnih.govfarmaciajournal.comresearchgate.netdrughunter.com These computational tools can be used to analyze vast datasets, identify patterns, and make predictions, thereby accelerating the identification and optimization of new drug candidates.

In the context of this compound, AI and ML can be employed in several ways. For instance, generative models can be used to design novel derivatives with desired properties, such as high binding affinity for a specific target or an optimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. mednexus.org Predictive models can be developed to forecast the biological activity and physicochemical properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. researchgate.net

Furthermore, AI can be used to analyze data from high-throughput screening campaigns to identify structure-activity relationships (SARs) that may not be apparent to a human chemist. This information can then be used to guide the design of more potent and selective compounds. The integration of AI and ML into the drug discovery workflow for this compound derivatives has the potential to significantly reduce the time and cost associated with bringing a new drug to market.

Studies on Advanced Materials and Supramolecular Chemistry Applications

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise for the development of advanced materials. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (oxetane oxygen) makes it an excellent building block for the construction of supramolecular assemblies. researchgate.net

Future research could explore the use of this compound derivatives in the formation of well-ordered crystalline structures, such as metal-organic frameworks (MOFs) or co-crystals. These materials could have applications in gas storage, separation, and catalysis. The ability of the oxetane ring to participate in hydrogen bonding is a key feature that can be exploited in the design of these materials. mdpi.com

The polymerization of oxetane-containing monomers can lead to the formation of polymers with unique properties. For example, polyoxetanes have been investigated as energetic binders in solid propellants. The introduction of functional groups, such as the aminomethyl and hydroxyl groups of this compound, could be used to tune the properties of these polymers, such as their thermal stability and mechanical strength.

The study of the supramolecular chemistry of this compound and its derivatives is still in its early stages. However, the unique combination of functional groups and the strained ring system suggests that this compound could be a versatile building block for the creation of a wide range of novel materials with interesting and useful properties.

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)oxetan-3-ol?

The synthesis typically involves cyclization or substitution reactions. One method uses formaldehyde and ammonia with acid/base catalysts to functionalize the oxetane ring. For example, reacting 3-oxetanone derivatives with methylamine under controlled pH conditions yields the target compound. Optimization of catalyst type (e.g., sulfuric acid) and reaction temperature (40–60°C) improves yield and purity .

Q. What chemical reactions are characteristic of this compound?

Key reactions include:

- Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : The aminomethyl group may be reduced to a primary amine with LiAlH₄, though steric hindrance from the oxetane ring can limit reactivity .

- Substitution : The hydroxyl group undergoes nucleophilic substitution with alkyl halides or acyl chlorides to form ethers or esters .

Q. How is this compound characterized analytically?

Common techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify ring protons (δ 3.5–4.5 ppm) and hydroxyl/amine protons (broad signals near δ 1.5–2.5 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight (131.17 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection monitors purity, especially after synthetic modifications .

Advanced Research Questions

Q. How does this compound act as a bioisostere in drug design?

The oxetane ring mimics carbonyl or geminal dimethyl groups, improving metabolic stability and solubility. For example, replacing a carboxylic acid (pKa ~4.7) with this compound elevates pKa to >12, reducing ionization and enhancing membrane permeability. This is critical in designing CNS-targeted therapeutics .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Continuous Flow Reactors : Enhance reaction control and scalability by maintaining precise temperature/pH gradients, reducing side products .

- Catalyst Screening : Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) improve regioselectivity during aminomethylation .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Molecular Docking : Predicts binding affinity to targets like G-protein-coupled receptors (GPCRs) or kinases. The oxetane’s rigidity complements hydrophobic binding pockets .

- In Vitro Assays : Measure IC₅₀ values against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., HeLa) to assess antimicrobial/cytotoxic potential .

- ADMET Profiling : Evaluates metabolic stability in liver microsomes and blood-brain barrier permeability using PAMPA assays .

Q. What are the challenges in analyzing reaction intermediates of this compound?

- Transient Species : Short-lived intermediates (e.g., ring-opened aldehydes) require cryogenic trapping for NMR or X-ray crystallography .

- Stereochemical Complexity : Chiral centers necessitate chiral HPLC or circular dichroism (CD) to resolve enantiomers .

- Sensitivity to Moisture : The hydroxyl and amine groups necessitate anhydrous reaction conditions and inert atmospheres during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.